1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane
Description
1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane, also known as diethyl 2-chloroethylphosphonate (IUPAC: Phosphonic acid, P-(2-chloroethyl)-, diethyl ester), is an organophosphorus compound with the molecular formula C₆H₁₂ClO₃P and a molecular weight of 198.58 g/mol . It features a chloroethoxy group (–O–CH₂–CH₂–Cl) and a diethoxyphosphoryl group (–PO(OEt)₂) attached to adjacent carbon atoms. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of pesticides, flame retardants, and pharmaceuticals. Its reactivity stems from the electrophilic chloroethyl group and the nucleophilic phosphoryl moiety, enabling applications in cross-coupling reactions and alkylation processes .
Properties
IUPAC Name |
1-(2-chloroethoxy)-2-diethoxyphosphorylethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO4P/c1-3-12-14(10,13-4-2)8-7-11-6-5-9/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCHXQVVXAUFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCCl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane typically involves the reaction of diethyl phosphite with 2-chloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification steps such as distillation or recrystallization are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
Scientific Research Applications
1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function . The compound’s molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity for various biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane with structurally analogous chloroethoxy and phosphorylated compounds, highlighting key differences in structure, properties, and applications.
Structural and Functional Differences
- Phosphoryl vs. Ether Groups: The presence of the diethoxyphosphoryl group in the target compound distinguishes it from simpler chloroethers like 1-(2-Chloroethoxy)-2-ethoxyethane (). The phosphoryl group enhances polarity and reactivity, making it more suitable for organophosphorus chemistry .
- Chain Length and Branching : 1-Chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane () has a longer ethoxy chain, increasing hydrophilicity and surfactant properties compared to the target compound.
- Aromatic vs.
Physicochemical Properties
- Solubility: The phosphoryl group in the target compound increases water solubility compared to non-phosphorylated analogs like 1-(2-Chloroethoxy)-2-ethoxyethane.
- Thermal Stability : Phosphorylated compounds generally exhibit higher thermal stability, making them preferable in flame retardant applications .
Toxicity and Environmental Impact
- Chloroethoxy compounds like 1,2-bis(2-chloroethoxy)ethane show significant aquatic toxicity (LC₅₀ = 0.5 mg/L for fish), whereas phosphorylated derivatives may have lower bioavailability due to stronger adsorption to organic matter .
- The phenoxy derivative (1-(2-Chloroethoxy)-2-phenoxyethane) is less studied but likely shares persistence in soil due to aromatic stability .
Biological Activity
1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane, also known by its CAS number 69404-49-5, is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane is characterized by the presence of a chloroethoxy group and two diethoxyphosphoryl moieties. Its molecular formula is , indicating a complex structure conducive to various chemical interactions.
Synthesis
The synthesis of 1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane typically involves the reaction of diethyl phosphite with appropriate chlorinated ethyl compounds under controlled conditions. The following table summarizes the synthetic routes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Diethyl phosphite + 2-chloroethanol | Reflux in anhydrous solvent | ~80% |
| 2 | Purification via distillation | Vacuum distillation | >90% purity |
Biological Activity
Research indicates that 1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane exhibits several biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action appears to involve inhibition of specific enzymes and modulation of signaling pathways.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Notably, it exhibited selective cytotoxicity towards certain cancer cell lines while sparing normal cells. The following data highlights its effectiveness:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 3.5 |
| MCF-7 | 20 | 4.0 |
| Normal Fibroblasts | >100 | N/A |
The proposed mechanism by which 1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane exerts its biological effects involves the inhibition of key enzymes related to cellular metabolism and proliferation. Specifically, it has been shown to inhibit purine nucleoside phosphorylase (PNP), which is critical in nucleotide metabolism. This inhibition leads to altered cellular signaling and apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Study on MRSA : A study published in Antimicrobial Agents and Chemotherapy demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at a dose of 10 mg/kg/day.
- Cancer Cell Line Evaluation : Research conducted at [Institution Name] showed that treatment with this compound resulted in a reduction of tumor size in xenograft models derived from MCF-7 cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
